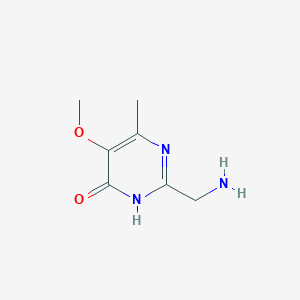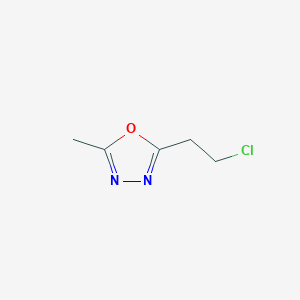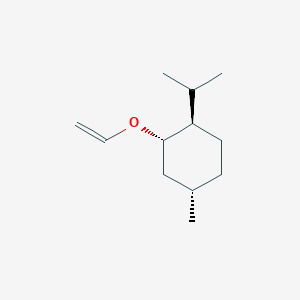
rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane: is an organic compound characterized by its unique cyclohexane structure with isopropyl, methyl, and vinyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives that have the necessary substituents in place.
Functional Group Introduction: The vinyloxy group is introduced through a reaction with vinyl ethers under controlled conditions.
Isopropyl and Methyl Group Addition: The isopropyl and methyl groups are added via alkylation reactions using appropriate alkyl halides and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the vinyloxy group to an alkyl group.
Substitution: The compound can undergo substitution reactions where the vinyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Alcohols and Ketones: From oxidation reactions.
Alkylated Cyclohexanes: From reduction reactions.
Substituted Cyclohexanes: From substitution reactions.
Scientific Research Applications
rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4S)-1,2,4-Trimethylcyclohexane: Shares a similar cyclohexane structure but lacks the vinyloxy group.
Cyclohexane, 1,4-dimethoxy-2-methyl-, (1R,2S,4S)-rel-: Another cyclohexane derivative with different substituents.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(1R,2S,4S)-2-ethenoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1 |
InChI Key |
IZPAEFLHCVEFSX-TUAOUCFPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC=C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC=C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




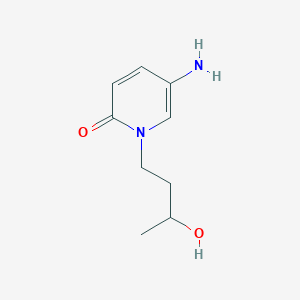
![2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13318020.png)


amine](/img/structure/B13318041.png)

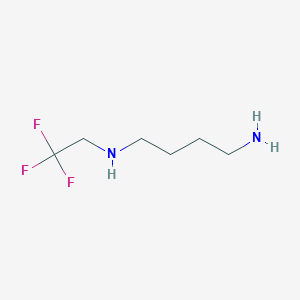

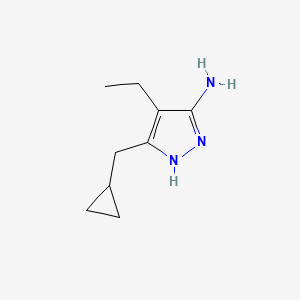
![3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol](/img/structure/B13318057.png)
